2-[(Carboxymethyl)thio]benzoic acid, also known by its Chemical Abstracts Service (CAS) number 135-13-7, is an aromatic compound with the molecular formula . It features a carboxymethylthio group attached to a benzoic acid structure, which contributes to its unique properties and reactivity. The compound is characterized by its white crystalline appearance and has a molecular weight of approximately 212.23 g/mol .
The chemical reactivity of 2-[(carboxymethyl)thio]benzoic acid is notable in various organic synthesis processes. It can undergo several key reactions:
These reactions highlight the functional groups' reactivity within the molecule, making it a versatile intermediate in organic synthesis.
Research indicates that 2-[(carboxymethyl)thio]benzoic acid exhibits various biological activities. Its derivatives have been investigated for potential antimicrobial and antifungal properties. Additionally, compounds with similar structures have shown promise in inhibiting certain enzymes, suggesting that 2-[(carboxymethyl)thio]benzoic acid may possess bioactive characteristics worth exploring further in pharmacological contexts .
The synthesis of 2-[(carboxymethyl)thio]benzoic acid can be achieved through several methods:
These methods emphasize flexibility and adaptability in synthesizing this compound.
2-[(Carboxymethyl)thio]benzoic acid finds applications across various fields:
Interaction studies involving 2-[(carboxymethyl)thio]benzoic acid have focused on its potential binding affinities with various biological targets. Preliminary studies suggest interactions with enzymes involved in metabolic pathways, indicating possible roles in drug design and development. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 2-[(carboxymethyl)thio]benzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzenesulfonic Acid | Contains a sulfonic group; used in dye synthesis | |
4-Hydroxybenzenesulfonic Acid | Hydroxyl group enhances reactivity; used as a reagent | |
2-Mercaptobenzoic Acid | Contains a thiol group; important for metal chelation | |
3-Carboxybenzenesulfonic Acid | Sulfonate group increases solubility; used in analytical chemistry |
What sets 2-[(carboxymethyl)thio]benzoic acid apart from these compounds is its specific combination of carboxylic acid and thioether functionalities, which grants it unique reactivity patterns and potential applications in both organic synthesis and biological research. Its ability to serve as both a catalyst and an intermediate makes it particularly valuable within chemical industries.
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